molecular formula C12H10O6 B1336893 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid CAS No. 773866-17-4

2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B1336893
CAS No.: 773866-17-4
M. Wt: 250.2 g/mol
InChI Key: QCYGFCYJOHAJMS-UHFFFAOYSA-N
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Description

2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications. Coumarins are naturally occurring lactones derived from plants, fungi, and bacteria. They have been extensively studied for their pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities .

Mechanism of Action

Target of Action

The primary targets of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid are proteins involved in inflammatory responses, such as nitric oxide (NO), prostaglandin E2 (PGE 2), inducible NO synthase (iNOS), and cyclooxygenase-2 (COX-2) . These proteins play a crucial role in the body’s response to injury and infection.

Mode of Action

7,8-Dihydroxy-4-methylcoumarin-3-acetic acid interacts with its targets by inducing a dose-dependent downregulation of their expression at the mRNA and protein levels . This interaction results in a decrease in the inflammatory response.

Biochemical Pathways

7,8-Dihydroxy-4-methylcoumarin-3-acetic acid affects the inflammatory pathway. The compound’s interaction with its targets leads to a decrease in the production of inflammatory mediators such as NO and PGE 2 . This, in turn, can lead to downstream effects such as a reduction in inflammation and pain.

Pharmacokinetics

Coumarins are generally known for their good absorption and distribution profiles . The impact of these properties on the bioavailability of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid would need further investigation.

Result of Action

The molecular and cellular effects of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid’s action include a reduction in the expression of inflammatory proteins and a subsequent decrease in inflammation . This can potentially lead to relief from symptoms associated with inflammatory conditions.

Action Environment

The action, efficacy, and stability of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid can be influenced by various environmental factors. For instance, the compound’s fluorescence properties are known to be pH-dependent and environment-sensitive . This suggests that changes in the pH or the microenvironment could potentially affect the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the Pechmann condensation reaction. This reaction uses resorcinol and ethyl acetoacetate as starting materials in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the coumarin core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O6/c1-5-6-2-3-8(13)10(16)11(6)18-12(17)7(5)4-9(14)15/h2-3,13,16H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYGFCYJOHAJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 2
2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 3
2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 4
2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 6
2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

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